2-Ethylamino-propionic acid methyl ester hydrochloride is a chemical compound that belongs to the class of amino acids and their derivatives. It is characterized by the presence of an ethylamino group and a methyl ester functional group, which contribute to its unique properties and potential applications in various fields, including pharmaceuticals and organic synthesis.
This compound can be synthesized from readily available starting materials, including propionic acid and ethylamine, through various chemical reactions. It is not commonly found in nature but can be produced in laboratory settings or industrial processes.
The synthesis of 2-Ethylamino-propionic acid methyl ester hydrochloride typically involves the following steps:
The molecular structure of 2-Ethylamino-propionic acid methyl ester hydrochloride can be represented as follows:
The compound's InChI key is provided for computational chemistry applications: InChI=1S/C6H13ClN2O2/c1-4-8-6(7)5(2)3/h5H,4H2,1-3H3
. This key facilitates the identification and retrieval of chemical data across databases .
2-Ethylamino-propionic acid methyl ester hydrochloride can participate in various chemical reactions:
The mechanism underlying the biological activity of 2-Ethylamino-propionic acid methyl ester hydrochloride involves its interaction with biological systems:
Relevant data on these properties can be sourced from chemical databases such as NIST .
2-Ethylamino-propionic acid methyl ester hydrochloride has potential applications in:
CAS No.: 24622-61-5
CAS No.:
CAS No.:
CAS No.: 63719-82-4
CAS No.: